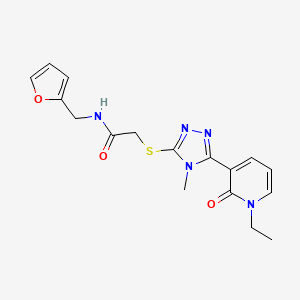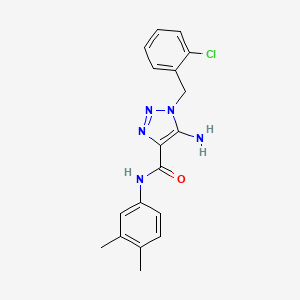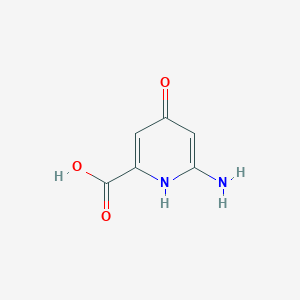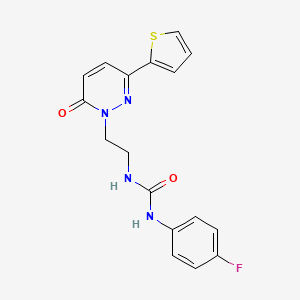
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, commonly known as DMOIA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMOIA is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The research on 1,3,4-oxadiazoles, including compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, has focused on chemical synthesis, structural analysis, and exploring potential applications in various fields. For instance, studies have demonstrated the synthesis of oxadiazoles through rearrangement and heterocyclization processes, highlighting their structural diversity and potential in medicinal chemistry. Potkin et al. (2012) described the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, emphasizing the structural confirmation through single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012). This process showcases the complex transformations these compounds can undergo, contributing to the synthesis of novel oxadiazole derivatives.
Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives in anticancer research has shown promising results. Ahsan et al. (2014) reported the synthesis and evaluation of novel oxadiazole analogues for their anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Their findings highlight the potential of these compounds as anticancer agents, with certain derivatives showing significant activity against specific cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Enzyme Inhibition for Neurological Disorders
Further, the study of oxadiazoles as enzyme inhibitors presents another avenue of application, particularly in the treatment of neurological disorders. Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains for their inhibition of acetyl- and butyrylcholinesterase, enzymes associated with dementias and myasthenia gravis. Their research identified several compounds as moderate dual inhibitors, indicating potential therapeutic applications for these substances (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antimicrobial and Anti-Proliferative Activities
Additionally, the antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various bacterial strains and cancer cell lines, demonstrating the broad-spectrum efficacy of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Material Science and LED Technology
In material science, oxadiazoles have found applications in the development of electronic materials, such as those used in organic light-emitting diodes (OLEDs). Emmerling et al. (2012) focused on the structural analysis of 2,5 disubstituted-1,3,4-oxadiazoles, which are used as electron transport materials in OLEDs. Their work contributes to understanding the structure-property relationships crucial for enhancing the performance of OLEDs (Emmerling, Orgzall, Dietzel, Schulz, & Larrucea, 2012).
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBADHAYHNUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)


